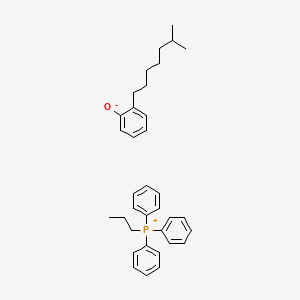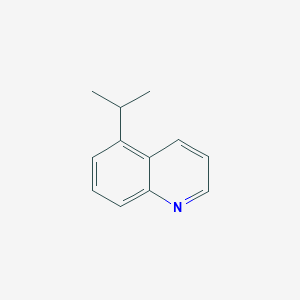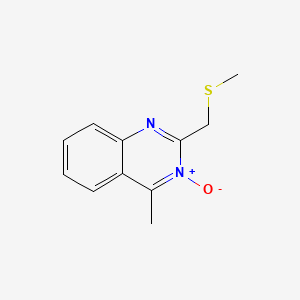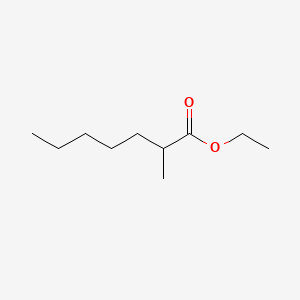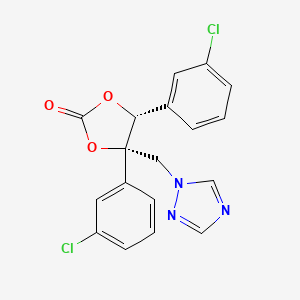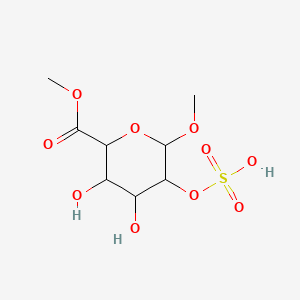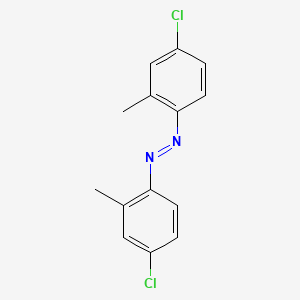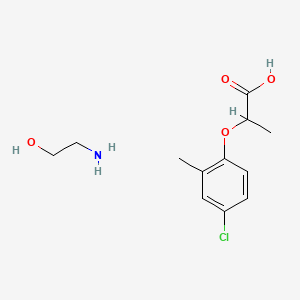
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including a butanediol backbone, chlorophenyl, fluorophenyl, and imidazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Step 2: Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the imidazole ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, specific solvents, and controlled temperatures to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.
Reduction: Reduction reactions may target the aromatic rings or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanediol: A simpler analog without the aromatic and imidazole groups.
Chlorophenyl and Fluorophenyl Derivatives: Compounds with similar aromatic substitutions.
Imidazole Derivatives: Compounds containing the imidazole ring with various substitutions.
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Eigenschaften
CAS-Nummer |
107680-19-3 |
|---|---|
Molekularformel |
C19H18ClFN2O2 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-imidazol-1-ylbutane-2,3-diol |
InChI |
InChI=1S/C19H18ClFN2O2/c1-18(24,14-6-8-15(21)9-7-14)19(25,12-23-11-10-22-13-23)16-4-2-3-5-17(16)20/h2-11,13,24-25H,12H2,1H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
FVEFNLKTYCLOKS-OALUTQOASA-N |
Isomerische SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



